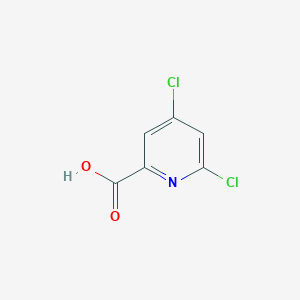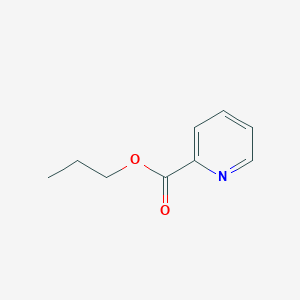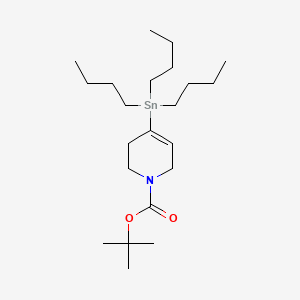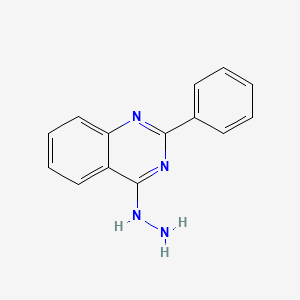
4-Hydrazino-2-phenylquinazoline
Vue d'ensemble
Description
4-Hydrazino-2-phenylquinazoline (HPQ) is a heterocyclic compound that has been of significant interest in various fields of research and industry due to its unique physical and chemical properties. It has a molecular formula of C14H12N4 and an average mass of 236.272 Da .
Synthesis Analysis
4-Hydrazino-2-phenylquinazoline can be synthesized from the starting materials viz. quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . Another method involves the condensation of equimolar amounts of 4-hydrazino-2-phenylquinazoline and a number of monosaccharides .Molecular Structure Analysis
The molecular structure of 4-Hydrazino-2-phenylquinazoline is characterized by a heterocyclic ring containing nitrogen atoms .Chemical Reactions Analysis
Quinazoline derivatives, including 4-Hydrazino-2-phenylquinazoline, have been found to participate in various chemical reactions. For instance, they can react with aryne intermediates to produce 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives .Physical And Chemical Properties Analysis
4-Hydrazino-2-phenylquinazoline has a molecular weight of 236.27 g/mol. It is a heterocyclic compound with unique physical and chemical properties.Applications De Recherche Scientifique
Antimicrobial Activities
4-Hydrazino-2-phenylquinazoline has been extensively studied for its antimicrobial properties. Research has shown that derivatives of this compound exhibit significant antifungal and antibacterial activities. For example, some derivatives have demonstrated effectiveness against pathogenic bacteria including Mycobacterium tuberculosis, as well as fungi like Candida albicans and Aspergillus niger (Alagarsamy, Giridhar, Yadav, Revathi, Ruckmani, & Clercq, 2006). Additionally, certain hydrazinyl quinazoline amine derivatives have been synthesized and shown to possess antimicrobial properties, further highlighting the potential of 4-hydrazino-2-phenylquinazoline in this field (Samel & Pai, 2011).
Antitumor Agents
This compound has also been explored in the context of cancer research. Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives synthesized from 4-hydrazino-2-phenylquinazoline have shown promising results as antitumor agents. These derivatives exhibited cytotoxicity against various cancer cell lines, indicating their potential in cancer treatment (Jiang, Zhai, Zhao, Liu, Qi, Tao, & Gong, 2012).
Antioxidant Properties
Research has also delved into the antioxidant properties of 4-hydrazinoquinoline derivatives. These compounds have demonstrated significant antioxidant activities, which could be beneficial in various medical applications. The study of their biological properties revealed that they are not only effective against diseases like malaria and tuberculosis but also serve as potent antioxidants (Romanenko & Kozyr, 2022).
BCRP Inhibition
Further, 4-hydrazino-2-phenylquinazoline has been investigated for its role in inhibiting Breast Cancer Resistance Protein (BCRP). Specific derivatives of this compound have been identified as potent inhibitors of BCRP, which is significant in the context of overcoming drug resistance in cancer treatment (Juvale & Wiese, 2012).
Synthesis of Novel Heterocyclic Systems
The compound has been used in the synthesis of novel heterocyclic systems. For instance, its reaction with diketoesters leads to the formation of triazinoquinazolines, indicating its utility in developing new chemical entities (Karpenko, Kovalenko, & Shishkin, 2009).
Orientations Futures
Quinazoline derivatives, including 4-Hydrazino-2-phenylquinazoline, have been the subject of extensive research due to their diverse pharmacological properties . Future research may focus on further exploring the medicinal chemistry of these compounds, including drug design, structure–activity relationship, and the mode of action of these compounds . Additionally, the synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives have been reported, indicating potential future directions in this field .
Propriétés
IUPAC Name |
(2-phenylquinazolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-18-14-11-8-4-5-9-12(11)16-13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJUWGCULCOZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524372 | |
| Record name | 4-Hydrazinyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-2-phenylquinazoline | |
CAS RN |
6484-29-3 | |
| Record name | 4-Hydrazinyl-2-phenylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6484-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)
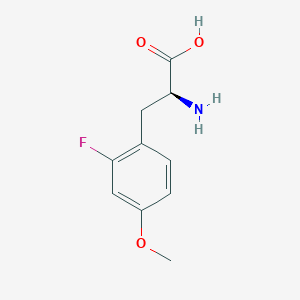

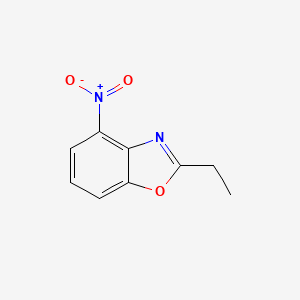
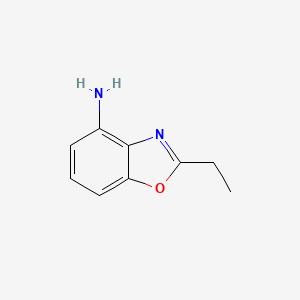
![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)
![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)

